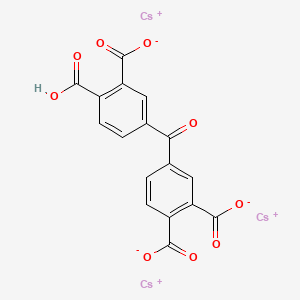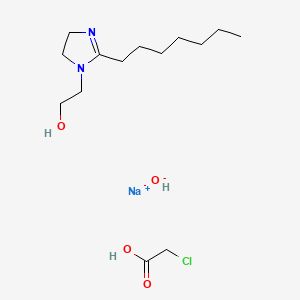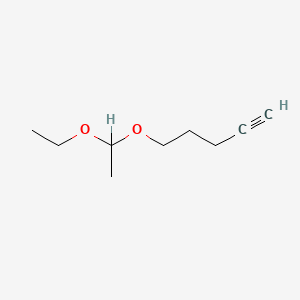
5-(1-Ethoxyethoxy)pent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethoxyethoxy)pent-1-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an alkyne group. Its molecular formula is C9H16O2, and it contains a total of 27 atoms, including 16 hydrogen atoms, 9 carbon atoms, and 2 oxygen atoms
Méthodes De Préparation
The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne can be achieved through several synthetic routes. One common method involves the reaction of 1-pentyne with ethoxyethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
5-(1-Ethoxyethoxy)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
5-(1-Ethoxyethoxy)pent-1-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
5-(1-Ethoxyethoxy)pent-1-yne can be compared with other similar compounds, such as:
5-(1-Methoxyethoxy)pent-1-yne: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, leading to differences in reactivity and physical properties.
5-(1-Butoxyethoxy)pent-1-yne: The presence of a butoxyethoxy group results in variations in solubility and chemical behavior.
5-(1-Propoxyethoxy)pent-1-yne: This compound exhibits unique characteristics due to the propoxyethoxy group, affecting its applications and reactivity.
Propriétés
Numéro CAS |
61565-19-3 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
Clé InChI |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


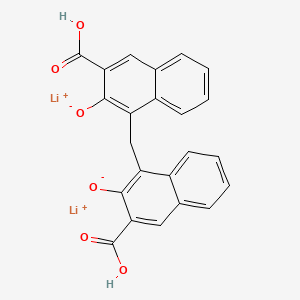
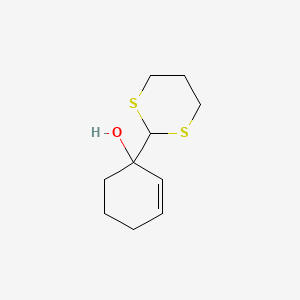
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
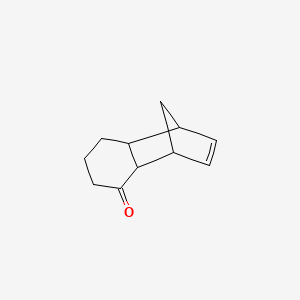
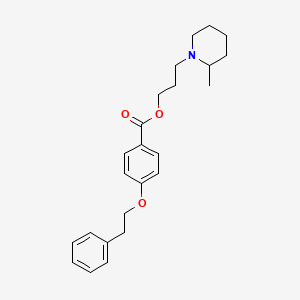
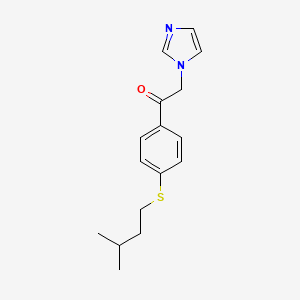
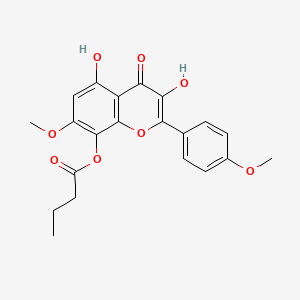
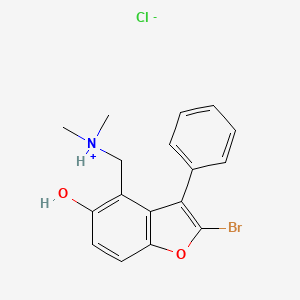
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
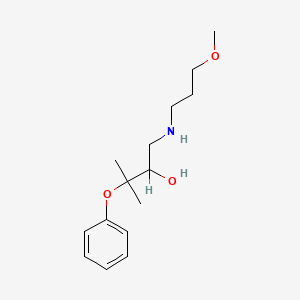
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
